molecular formula C10H15N B152787 2,6-Diethylaniline CAS No. 579-66-8

2,6-Diethylaniline

Cat. No. B152787
CAS RN: 579-66-8
M. Wt: 149.23 g/mol
InChI Key: FOYHNROGBXVLLX-UHFFFAOYSA-N
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Description

2,6-Diethylaniline is an organic compound that is a derivative of aniline, where two ethyl groups are substituted at the 2 and 6 positions of the benzene ring. It serves as a starting material or intermediate in the synthesis of various chemical compounds.

Synthesis Analysis

The synthesis of derivatives of 2,6-diethylaniline has been explored in several studies. For instance, diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate was used to synthesize 27 different 6-substituted azulene derivatives through nucleophilic substitution reactions . Another study describes the synthesis of 4-dimethylmethoxysilyl-2,6-diethylaniline from 2,6-diethylaniline, with an intermediate disilazane being a novel protected form of 2,6-dialkylaniline . Additionally, high-grade 2,6-diethylphenylazomethin, an important intermediate for N-alphahaloalkylanilide herbicides, was synthesized using 2,6-diethylaniline in a tubular reactor with a formaldehyde alcohol complex .

Molecular Structure Analysis

The molecular structure of 2,6-diethylaniline derivatives has been investigated using various spectroscopic techniques. In one study, Fourier transform infrared spectroscopy was used to analyze the structural rearrangement and cross-linking in plasma polymerized 2,6-diethylaniline thin films, indicating that the aromatic ring and ethyl groups of the monomer were retained in the polymerized film . Another study reported the synthesis and characterization of Tetrakis(2,6-diethylanilinium) decabromodibismuthate(III) hexahydrate, which crystallizes in the monoclinic system and consists of discrete dinuclear anions, cations, and water molecules, with the structure being analyzed by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The reactivity of 2,6-diethylaniline derivatives has been demonstrated in various chemical reactions. The anionoid substitution reaction of diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate shows the bromine atom's reactivity towards anionoid reagents . The synthesis of 4-dimethylmethoxysilyl-2,6-diethylaniline showcases the use of 1,1,5,5-tetramethyl-1,4-dichlorodisilethylene to protect the 2,6-dialkylaniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-diethylaniline derivatives have been analyzed in several studies. Plasma polymerized 2,6-diethylaniline thin films were found to have optical band gaps of about 3.60 eV for direct transitions and 2.23 to 2.38 eV for indirect transitions, with the values changing with film thickness due to structural modifications . The vibrational absorption bands of Tetrakis(2,6-diethylanilinium) decabromodibismuthate(III) hexahydrate were identified by infrared spectroscopy, and the nature of the inorganic polyhedra distortion was attributed to the stereo-activity of the Bi(III) lone electron pair .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 2,6-Diethylaniline is used in the synthesis of various organic compounds. It’s a key ingredient in the production of certain types of dyes and is also used in the synthesis of specific types of flavones .
  • Methods of Application or Experimental Procedures : While the exact procedures can vary depending on the specific synthesis, 2,6-Diethylaniline is typically used as a reagent in organic reactions. For example, it can undergo a Claisen rearrangement to produce prenylisoflavones .
  • Results or Outcomes : The use of 2,6-Diethylaniline in these reactions allows for the production of complex organic compounds. .

Application in Drug Synthesis

  • Specific Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : 2,6-Diethylaniline is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs like Lidocaine (Xylocaine®), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine, anti-anginal drug like Ranolazine, and anti-diarrheal drug like Lidamidine .
  • Methods of Application or Experimental Procedures : 2,6-Diethylaniline, along with its five positional isomers and related compounds, were separated using a simple isocratic and reverse-phase ultra-performance liquid chromatographic (UPLC) method within a shorter runtime .
  • Results or Outcomes : The developed UPLC method was capable to detect and quantify the impurities at lower levels, i.e., Limit of Detection (LOD) 0.007 µg mL−1 and Limit of Quantification (LOQ) 0.02 µg mL−1 .

Application in Bioprocessing

  • Specific Scientific Field : Bioprocessing
  • Summary of the Application : While the specific applications of 2,6-Diethylaniline in bioprocessing are not detailed, it is listed as a product for use in this field .
  • Methods of Application or Experimental Procedures : The exact methods of application in bioprocessing are not specified .
  • Results or Outcomes : The outcomes of using 2,6-Diethylaniline in bioprocessing are not specified .

Application in Nitration and Bromination

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 2,6-Diethylaniline is used in nitration and bromination of amides. The orientation in these reactions has been shown to be dependent on the acidity of the reaction medium .

Application in Pesticides, Perfumes, Dyes, Antioxidants, Pharmaceuticals, Synthetic Resins

  • Specific Scientific Field : Various including Agriculture, Perfumery, Dyeing, Pharmaceuticals, and Polymer Chemistry
  • Summary of the Application : 2,6-Diethylaniline is used in the manufacturing of pesticides, perfumes, dyes, antioxidants, pharmaceuticals, synthetic resins .
  • Methods of Application or Experimental Procedures : The exact methods of application in these fields are not specified .
  • Results or Outcomes : The outcomes of using 2,6-Diethylaniline in these fields are not specified .

Safety And Hazards

2,6-Diethylaniline is harmful if swallowed and in contact with skin . It is advised to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2,6-diethylaniline
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InChI

InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3
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InChI Key

FOYHNROGBXVLLX-UHFFFAOYSA-N
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Canonical SMILES

CCC1=C(C(=CC=C1)CC)N
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Molecular Formula

C10H15N
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Related CAS

71477-82-2 (hydrochloride)
Record name 2,6-Diethylaniline
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DSSTOX Substance ID

DTXSID6027218
Record name 2,6-Diethylaniline
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Molecular Weight

149.23 g/mol
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Physical Description

Liquid, Yellow liquid; [HSDB] Colorless liquid; [MSDSonline]
Record name Benzenamine, 2,6-diethyl-
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Boiling Point

235.5 °C, BP: 114 °C
Record name 2,6-DIETHYLANILINE
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Solubility

Soluble in oxygenated solvents, In water, 670 mg/l @ 26.7 °C., 0.67 mg/mL
Record name 2,6-DIETHYLANILINE
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Density

0.96 kg/l @ 20 °C
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Vapor Pressure

0.00383 [mmHg], 3.83X10-3 mm Hg @ 25 °C
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Product Name

2,6-Diethylaniline

Color/Form

Yellow liquid

CAS RN

579-66-8
Record name 2,6-Diethylaniline
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Melting Point

3.5 °C, MP: 3-4 °C, 3-4 °C
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Record name 2,6-Diethylaniline
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Synthesis routes and methods

Procedure details

The procedure described in Example 27 is followed, using a catalyst which contains 1.0% by weight of palladium on a cobalt/aluminum spinel and starting from 2,6-diethylcyclohexylamine. 2,6-Diethylaniline (boiling point=243° C.) is obtained in a yield of 96% of the theory.
[Compound]
Name
cobalt aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,150
Citations
S Liu, RD Minard, JM Bollag - 1987 - Wiley Online Library
The catalytic capability of a soil‐water slurry has been demonstrated by the rapid and substantial formation of a hybrid dimer from the incubation of the slurry with 2,6‐diethylaniline (2,6‐…
Number of citations: 35 acsess.onlinelibrary.wiley.com
TM El-Gogary, MA Diab, SF El-Tantawy - Spectrochimica Acta Part A …, 2007 - Elsevier
The charge-transfer complexes of 2,6-diethylaniline (DEA) and N-ethylaniline (NEA) with iodine, as a typical σ-acceptor were studied spectrophotometrically in chloroform, …
Number of citations: 25 www.sciencedirect.com
A Hayek, GO Yahaya, A Alsamah, AA Alghannam… - Polymer, 2019 - Elsevier
Three aromatic 6FDA-Durene/MDEA random copolyimides with different Durene:MDEA molar ratios (3:1; 1:1 and 1:3) were synthesized, and pure gas permeation properties through …
Number of citations: 19 www.sciencedirect.com
B Satyavathi, AN Patwari, MB Rao - Applied Catalysis A: General, 2003 - Elsevier
Catalytic vapor phase alkylation of aniline using ethyl alcohol to manufacture 2,6-diethylaniline (2,6-DEA) has been achieved in the presence of attapulgite clay impregnated with iron …
Number of citations: 13 www.sciencedirect.com
JM Bollag, SY Liu, EG Deune - Soil science, 1987 - journals.lww.com
… 2,6-Diethylaniline (2,6-DEA) and (uring-"C), 2-6-diethylaniline hydrochloride with a specific activity of 11.4 mCi/mmol were obtained from Aldrich Chemical Co. (Milwaukee, Wisconsin) …
Number of citations: 10 journals.lww.com
S Mallakpour, E Nikkhoo - Progress in Organic Coatings, 2013 - Elsevier
In this work, the poly(amide-imide) (PAI) was synthesized from the polymerization reaction of 4,4′-methylenebis(3-chloro-2,6-diethyl trimellitimidobenzene) as a diacid with 4,4′-…
Number of citations: 33 www.sciencedirect.com
PCC Feng, SJ Wratten - Journal of Agricultural and Food …, 1987 - ACS Publications
CONCLUSIONS In thepresent study, 2, 6-diethylnitrosobenzene (1) has been shown to have physical properties and an unexpected instability in solution, which complicate its analysis. …
Number of citations: 29 pubs.acs.org
R Matin, AH Bhuiyan - Thin solid films, 2012 - Elsevier
The monomer, 2,6-diethylaniline has been used to deposit plasma polymerized 2,6-diethylaniline (PPDEA) thin films at room temperature on to glass substrates by a capacitively …
Number of citations: 14 www.sciencedirect.com
R Matin, AH Bhuiyan - Thin Solid Films, 2011 - Elsevier
Plasma polymerized 2, 6, diethylaniline (PPDEA) thin films were deposited at room temperature on to glass substrates by a capacitively coupled parallel plate glow discharge reactor. …
Number of citations: 25 www.sciencedirect.com
CZ Chen, CT Yan, P Vinoth Kumar… - Journal of agricultural …, 2011 - ACS Publications
In this study, a simple and novel microdialysis sampling technique incorporating hollow fiber liquid phase microextraction (HF-LPME) coupled online to high-performance liquid …
Number of citations: 17 pubs.acs.org

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